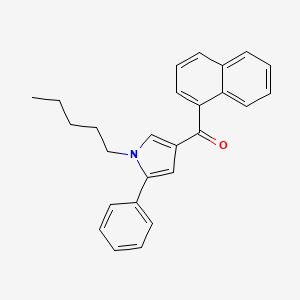
naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone
Overview
Description
JWH-145: is a synthetic cannabinoid from the naphthoylpyrrole family. It was first synthesized in 2006 by John W. Huffman and colleagues to study the nature of ligand binding to the cannabinoid receptor 1 . This compound acts as an agonist of both cannabinoid receptor 1 and cannabinoid receptor 2, with a moderate selectivity for cannabinoid receptor 2 .
Mechanism of Action
JWH-145, also known as “JRT5F2Y0NA” or “naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone”, is a synthetic cannabinoid from the naphthoylpyrrole family .
Target of Action
JWH-145 acts as an agonist of the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite .
Mode of Action
JWH-145 interacts with its targets, the CB1 and CB2 receptors, by binding to them. This binding action stimulates the receptors and results in various physiological changes . It has a moderate (~2.2x) selectivity for the CB2 receptor .
Biochemical Pathways
The activation of CB1 and CB2 receptors by JWH-145 can affect various biochemical pathways. For instance, cannabinoids are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades .
Pharmacokinetics
It’s known that synthetic cannabinoids like jwh-145 are rapidly metabolized and can be detected in body fluids
Result of Action
The activation of CB1 and CB2 receptors by JWH-145 can lead to a variety of molecular and cellular effects. For instance, it can modulate neurotransmitter release, thereby affecting neuronal activity . .
Biochemical Analysis
Biochemical Properties
JWH-145 interacts with the CB1 and CB2 receptors, acting as an agonist . It has a Ki value of 14 ± 2nM for the CB1 receptor and 6.4 ± 0.4nM for the CB2 receptor, indicating its affinity for these receptors
Cellular Effects
The cellular effects of JWH-145 are primarily mediated through its interactions with the CB1 and CB2 receptors
Molecular Mechanism
JWH-145 exerts its effects at the molecular level primarily through its interactions with the CB1 and CB2 receptors It acts as an agonist of these receptors, potentially influencing various cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH-145 involves the reaction of 1-naphthoyl chloride with 1-pentyl-5-phenyl-1H-pyrrole-3-carboxylic acid in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of JWH-145 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: JWH-145 undergoes various chemical reactions, including:
Oxidation: JWH-145 can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of JWH-145 can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: JWH-145 can undergo substitution reactions, particularly at the naphthoyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of JWH-145.
Reduction: Reduced derivatives of JWH-145.
Substitution: Substituted derivatives of JWH-145.
Scientific Research Applications
JWH-145 has several scientific research applications, including:
Biology: Employed in biological studies to understand the effects of synthetic cannabinoids on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids for research and forensic purposes.
Comparison with Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar structure but different binding affinities and effects.
JWH-073: Similar to JWH-018 but with a different alkyl chain length.
JWH-250: A phenylacetylindole compound with distinct pharmacological properties.
Uniqueness of JWH-145: JWH-145 is unique due to its moderate selectivity for cannabinoid receptor 2, which distinguishes it from other synthetic cannabinoids like JWH-018 and JWH-073 that have higher selectivity for cannabinoid receptor 1 .
Properties
IUPAC Name |
naphthalen-1-yl-(1-pentyl-5-phenylpyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO/c1-2-3-9-17-27-19-22(18-25(27)21-12-5-4-6-13-21)26(28)24-16-10-14-20-11-7-8-15-23(20)24/h4-8,10-16,18-19H,2-3,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXYYSHMURZHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016339 | |
| Record name | JWH-145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-19-8 | |
| Record name | JWH-145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-145 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRT5F2Y0NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




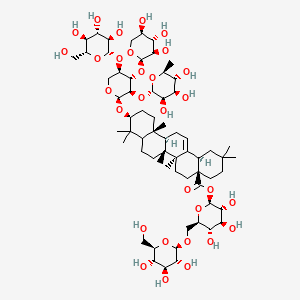
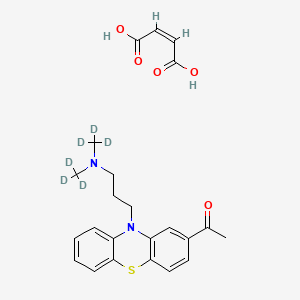
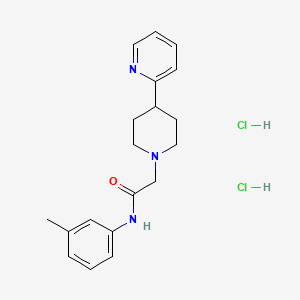

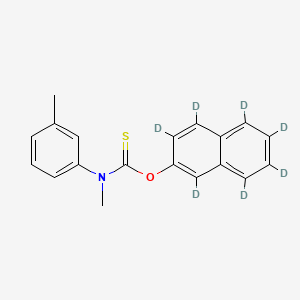
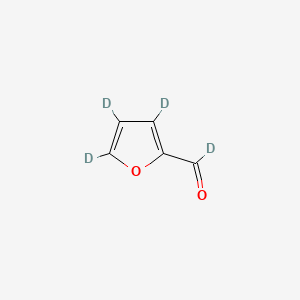
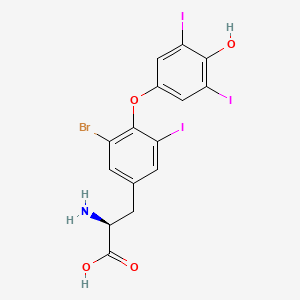

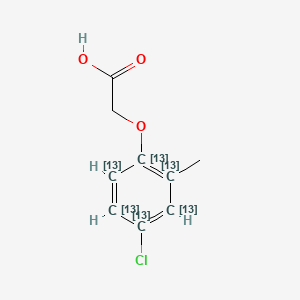
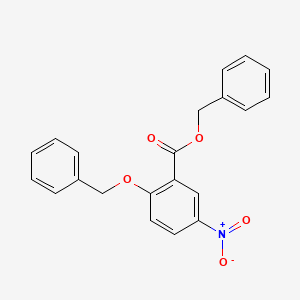
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
